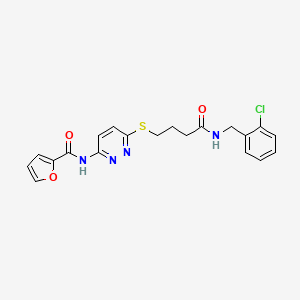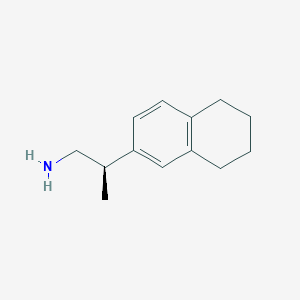
(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine, also known as 2R-TNAP, is a chiral amine that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the family of amines that are used as intermediates in the synthesis of various pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine involves its interaction with the dopamine D3 receptor, which leads to the modulation of dopamine signaling in the brain. This modulation has been reported to have therapeutic effects in various neurological disorders, including Parkinson's disease and drug addiction. Furthermore, (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine has also been reported to modulate the activity of the sigma-1 receptor, which is involved in the regulation of calcium signaling and neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine are mainly related to its interaction with the dopamine D3 receptor and the sigma-1 receptor. The modulation of dopamine signaling by (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine has been reported to have therapeutic effects in Parkinson's disease and drug addiction. Furthermore, the modulation of the sigma-1 receptor by (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine has been reported to have neuroprotective effects, including the prevention of neuronal death and the reduction of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine in lab experiments include its high enantiomeric purity, which ensures reproducibility and accuracy of results. In addition, (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine has been reported to exhibit high affinity and selectivity towards the dopamine D3 receptor and the sigma-1 receptor, which make it a valuable tool in drug discovery and development. However, the limitations of using (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine in lab experiments include its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
The potential applications of (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine in drug discovery and development are vast and include the design of ligands for various receptors, including the dopamine D3 receptor and the sigma-1 receptor. Moreover, the neuroprotective effects of (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine make it a promising candidate for the treatment of neurodegenerative disorders, including Alzheimer's disease and Huntington's disease. Further research is needed to explore the full potential of (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine in these and other areas of drug discovery and development.
In conclusion, (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine is a chiral amine that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Its high enantiomeric purity, high affinity and selectivity towards the dopamine D3 receptor and the sigma-1 receptor, and neuroprotective effects make it a valuable tool in lab experiments and a promising candidate for the treatment of various neurological disorders. Further research is needed to explore the full potential of (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine in these and other areas of drug discovery and development.
Méthodes De Synthèse
The synthesis of (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine can be achieved through several methods, including the reduction of 2-nitrotetralin, which is followed by reductive amination with propanal. Another method involves the use of chiral auxiliary, which is followed by the reduction of the nitro group and the removal of the auxiliary. Both methods have been reported to yield high enantiomeric purity of (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine.
Applications De Recherche Scientifique
(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine has been extensively studied in the field of drug discovery and development, particularly in the design of ligands for various receptors. It has been reported to exhibit high affinity and selectivity towards the dopamine D3 receptor, which is involved in several neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. In addition, (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine has also been studied as a potential ligand for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning.
Propriétés
IUPAC Name |
(2R)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h6-8,10H,2-5,9,14H2,1H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQSAWWYUYQWAM-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(CCCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC2=C(CCCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

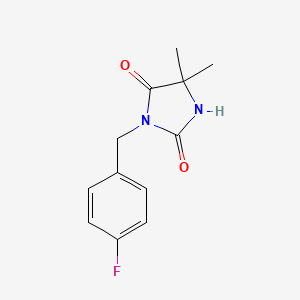
![2-((6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2450389.png)

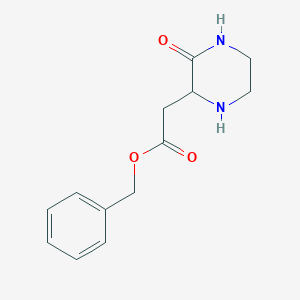
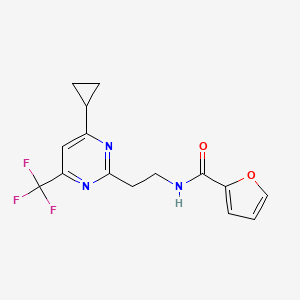
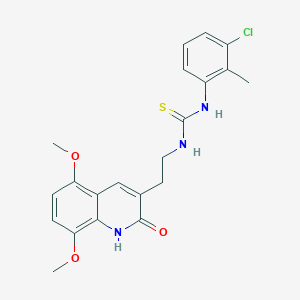
![2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2450394.png)
![4-(3-fluoro-4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2450396.png)
![(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2450398.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2450401.png)

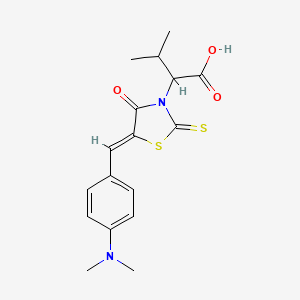
![Lithium;2-[2-(2-acetamidoethylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2450405.png)
